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molecular formula C11H10O3S B1355317 6-Methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid CAS No. 23045-75-2

6-Methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid

Cat. No. B1355317
M. Wt: 222.26 g/mol
InChI Key: LMHFVTXBQQYWQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04410539

Procedure details

A solution of 6-methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid (7.50 g.) in methanol (400 ml.) was saturated with hydrogen chloride gas and the solution was heated under reflux for 2 hours and then evaporated. The residue was dissolved in ethyl acetate and the solution was washed successively with water, sodium bicarbonate solution, water and dried (Na2SO4). Evaporation of the solvent gave a solid which was crystallized from methanol to give 6-methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid methyl ester (5.59 g.), m.p. 118°-120° C.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[C:10]([CH3:11])=[C:9]([C:12]([OH:14])=[O:13])[S:8][C:7]=2[CH:15]=1.Cl.[CH3:17]O>>[CH3:17][O:13][C:12]([C:9]1[S:8][C:7]2[CH:15]=[C:3]([O:2][CH3:1])[CH:4]=[CH:5][C:6]=2[C:10]=1[CH3:11])=[O:14]

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
COC=1C=CC2=C(SC(=C2C)C(=O)O)C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
the solution was washed successively with water, sodium bicarbonate solution, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
gave a solid which
CUSTOM
Type
CUSTOM
Details
was crystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=C(C2=C(S1)C=C(C=C2)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.59 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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